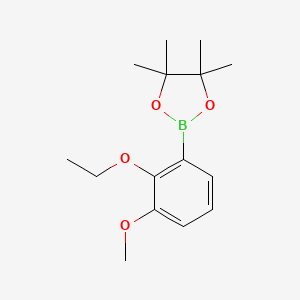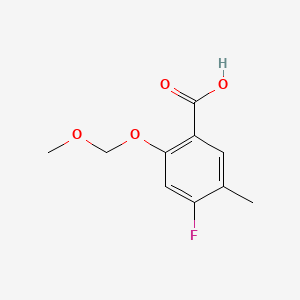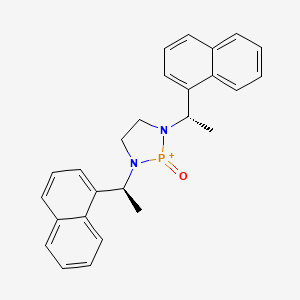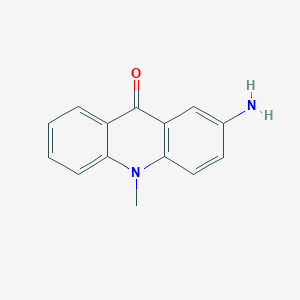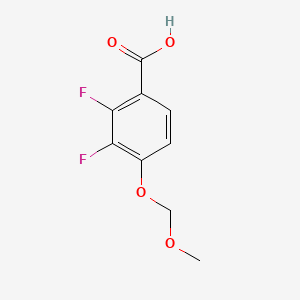
2,3-Difluoro-4-(methoxymethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxymethoxy group.
Preparation Methods
The synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxymethoxylation: The methoxymethoxy group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,3-Difluoro-4-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Scientific Research Applications
2,3-Difluoro-4-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxymethoxy group can act as a protecting group, modulating the compound’s reactivity and selectivity in biochemical pathways .
Comparison with Similar Compounds
2,3-Difluoro-4-(methoxymethoxy)benzoic acid can be compared with other fluorinated benzoic acid derivatives, such as:
2,3-Difluoro-4-methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy group, affecting its reactivity and applications.
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxymethoxy group, leading to different chemical properties and uses.
2,4-Difluorobenzoic acid: Lacks the methoxymethoxy group and has fluorine atoms at different positions, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C9H8F2O4 |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2,3-difluoro-4-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
YOIJVUMWFWICAX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

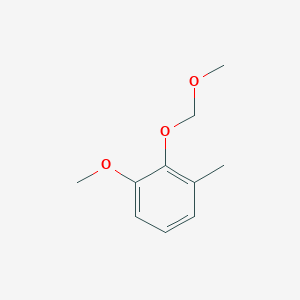
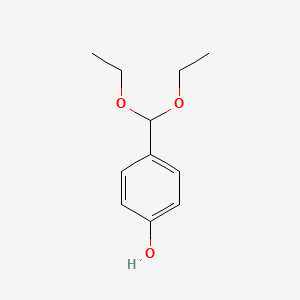
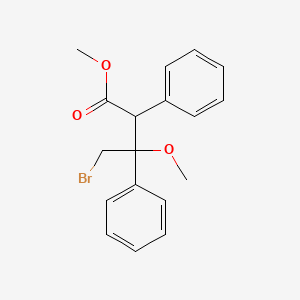
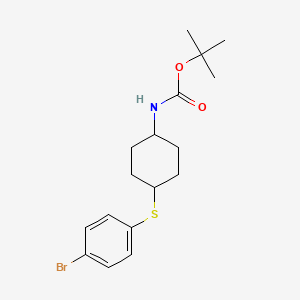
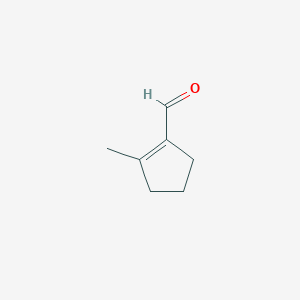
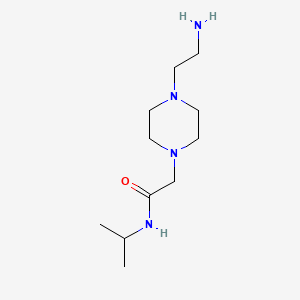
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
